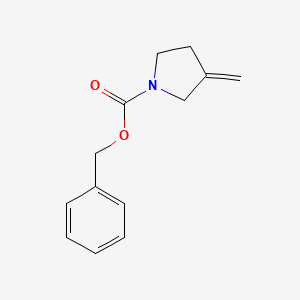












|
REACTION_CXSMILES
|
Br[CH2:2]Br.[CH2:4]([O:11][C:12]([N:14]1[CH2:18][CH2:17][C:16](=O)[CH2:15]1)=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.Cl>O1CCCC1.[Ti](Cl)(Cl)(Cl)Cl.[Zn]>[CH2:4]([O:11][C:12]([N:14]1[CH2:18][CH2:17][C:16](=[CH2:2])[CH2:15]1)=[O:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|


|
Name
|
|
|
Quantity
|
24.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCBr
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
36.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
15.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 60 minutes at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
by stirring at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
WAIT
|
|
Details
|
followed by 50 minutes
|
|
Duration
|
50 min
|
|
Type
|
STIRRING
|
|
Details
|
of stirring at the same temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (500 ml×2)
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with saturated brine (300 ml×1)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying the organic layer over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)=C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.4 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |